molecular formula C20H19N7O3 B1679878 PV1115 CAS No. 1093793-10-2

PV1115

Cat. No.: B1679878
CAS No.: 1093793-10-2
M. Wt: 405.4 g/mol
InChI Key: JNXXELFPDAKQCG-BRJLIKDPSA-N
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Description

PV1115 is a complex organic compound with a unique structure that combines an indole core with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PV1115 typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the nitro group and the imidazole moiety. Common reagents used in these steps include indole derivatives, nitrobenzene, and imidazole precursors. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

PV1115 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole core.

Scientific Research Applications

PV1115 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of PV1115 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PV1115 is unique due to its combination of an indole core with an imidazole moiety and a nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1093793-10-2

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C20H19N7O3/c1-12(25-26-20-21-9-10-22-20)13-5-7-15(8-6-13)23-19(28)16-11-14-3-2-4-17(27(29)30)18(14)24-16/h2-8,11,24H,9-10H2,1H3,(H,23,28)(H2,21,22,26)/b25-12+

InChI Key

JNXXELFPDAKQCG-BRJLIKDPSA-N

Isomeric SMILES

C/C(=N\NC1=NCCN1)/C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PV-1115;  PV 1115;  PV1115; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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